2-(4-Ethylpiperazin-1-yl)ethanamine

説明

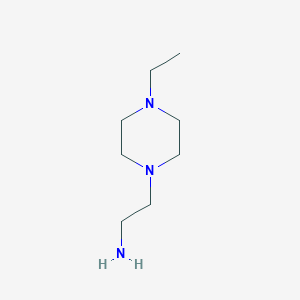

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-ethylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQIGHJQMJUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354580 | |

| Record name | 2-(4-ethylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4489-46-7 | |

| Record name | 2-(4-ethylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylpiperazin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Ethylpiperazin 1 Yl Ethanamine

Established Synthetic Pathways

The traditional synthesis of asymmetrically substituted piperazines like 2-(4-Ethylpiperazin-1-yl)ethanamine relies on robust and well-understood chemical reactions.

Reductive Amination ProtocolsReductive amination is a highly versatile and widely used method for synthesizing amines.youtube.comThis process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.youtube.comFor the synthesis of this compound, two primary reductive amination strategies can be envisioned:

Reaction of N-(2-aminoethyl)piperazine with acetaldehyde.

Reaction of N-ethylpiperazine with aminoacetaldehyde or a protected equivalent.

The process is typically carried out as a one-pot reaction using a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the starting carbonyl compound. youtube.com Sodium cyanoborohydride (NaBH3CN) is a classic reagent for this transformation due to its reduced reactivity towards ketones and aldehydes at neutral or slightly acidic pH. youtube.com Another common and often safer alternative is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3).

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Characteristics |

| Sodium Cyanoborohydride | NaBH3CN | Effective at slightly acidic pH; selectively reduces iminium ions over carbonyls. youtube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Milder, less toxic alternative to NaBH3CN; does not require acidic conditions. organic-chemistry.org |

| Catalytic Hydrogenation | H2/Catalyst (e.g., Pd/C) | "Green" method; involves a metal catalyst and hydrogen gas. organic-chemistry.org |

| Sodium Borohydride | NaBH4 | Generally too reactive and can reduce the starting carbonyl; sometimes used in a two-step process. organic-chemistry.org |

Alkylation Reactions on Piperazine (B1678402) ScaffoldsThe stepwise alkylation of the piperazine nitrogens is a fundamental approach to synthesizing asymmetrically substituted piperazines.mdpi.comThis strategy involves two sequential nucleophilic substitution reactions.

Mono-N-ethylation of Piperazine: The first step is the selective addition of an ethyl group to one of the piperazine nitrogens. This is typically achieved by reacting piperazine (often in excess to minimize dialkylation) with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base.

Alkylation of N-ethylpiperazine: The resulting N-ethylpiperazine is then reacted with a suitable 2-carbon electrophile carrying a protected amino group. A common reagent for this step is 2-bromoethylamine (B90993) or, more frequently, a protected version like N-(2-chloroethyl)phthalimide to prevent side reactions. researchgate.netmdpi.com The final step involves the deprotection of the primary amine.

The choice of base and solvent is crucial for achieving high yields. Bases like potassium carbonate or cesium carbonate are often employed, with solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.netmdpi.com

Table 2: Common Reagents for N-Alkylation of Piperazines

| Reagent Type | Examples | Role in Synthesis |

| Alkylating Agents | Ethyl iodide, Ethyl bromide, Diethyl sulfate, 2-Chloroethylamine | Provide the alkyl groups to be attached to the piperazine nitrogens. google.com |

| Bases | Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), Triethylamine (B128534) (TEA) | Neutralize the acid formed during the reaction and facilitate nucleophilic attack. researchgate.net |

| Catalysts/Additives | Sodium iodide (NaI) | Can be used to catalyze the reaction via in situ formation of a more reactive alkyl iodide (Finkelstein reaction). mdpi.comresearchgate.net |

| Solvents | DMF, DMSO, Acetonitrile (B52724) | Provide the medium for the reaction. researchgate.netmdpi.com |

Enantioselective Synthesis Strategies (where applicable for chiral analogues)The parent compound, this compound, is achiral. However, chiral analogues, which could have substituents on the piperazine ring or the ethanamine side chain, can be prepared using enantioselective methods.

Asymmetric Reductive Amination: This can be achieved by using a chiral catalyst or a biocatalyst. For instance, wild-type amine dehydrogenases (AmDH) from thermophilic bacteria have been shown to catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess. rsc.org

Chiral Auxiliaries: Another strategy involves reacting a prochiral starting material with a chiral auxiliary. For example, a prochiral aldehyde could be condensed with a chiral sulfinamide to create a chiral sulfinylimine. Subsequent nucleophilic addition and removal of the auxiliary can yield a chiral amine. youtube.com

Advanced Synthetic Approaches and Techniques

Modern organic synthesis has introduced more efficient and sustainable methods that can be applied to the production of this compound and its derivatives.

Flow Chemistry: The use of continuous-flow reactors offers significant advantages over traditional batch processing. For reactions like alkylation or amination, flow chemistry can drastically reduce reaction times, improve heat transfer and safety, and allow for easier scaling. For related piperazine syntheses, flow reactors have been shown to reduce reaction times from hours to minutes while achieving high yields.

Biocatalysis: Enzymes offer a green and highly selective alternative to traditional chemical catalysts. Amine transaminases (ATAs) can be used to convert a carbonyl group into an amine group with high stereoselectivity. mdpi.com Immobilized enzymes can be used in both batch and continuous-flow reactors, allowing for easy separation and reuse of the biocatalyst. mdpi.com

Photocatalytic Amination: Emerging methodologies include the use of visible-light photocatalysis. This technique can drive amination reactions at room temperature using a photocatalyst, offering a milder and more energy-efficient synthetic route.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and improving yields. In the context of heterocyclic compounds like this compound, microwave irradiation offers significant advantages over conventional heating methods. For instance, the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile derivatives was successfully achieved using microwave irradiation, demonstrating a notable improvement in efficiency. nih.gov Similarly, the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues via a one-pot, three-component Hantzsch condensation was performed under solvent-free microwave conditions, resulting in very high yields (86–96%) and short reaction times. rsc.org

Another study on the synthesis of substituted pyrroles from enamine-type Schiff bases compared conventional heating with microwave-assisted methods. The results clearly indicated a significant improvement in product yields when microwave irradiation was employed. mdpi.com These findings underscore the potential of MAOS for optimizing the synthesis of and with this compound, reducing reaction times and often increasing product yields.

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Pyrrole Synthesis | Conventional Heating | 48 hours | Lower | mdpi.com |

| Pyrrole Synthesis | Microwave Irradiation | 30 minutes | Higher (57-85%) | mdpi.com |

| 1,4-Dihydropyridine Nucleoside Synthesis | Conventional Heating | Not specified | Lower | rsc.org |

| 1,4-Dihydropyridine Nucleoside Synthesis | Microwave Irradiation | Short | 86-96% | rsc.org |

Catalyst-Mediated Reactions

Furthermore, derivatives of this compound can participate in catalyst-mediated reactions. For example, the Hantzsch pyridine (B92270) synthesis, a well-known reaction for creating 1,4-dihydropyridines, can be catalyzed by various means, including biocatalysts like baker's yeast or catalysts such as Ba(NO₃)₂. rsc.orgmdpi.com In such a reaction, an amine component, for which this compound could serve as the source of ammonia (B1221849), condenses with a β-ketoester and an aldehyde. rsc.orgmdpi.com

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. encyclopedia.pub These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. encyclopedia.pub

The primary amine group of this compound makes it an ideal candidate for several classical MCRs:

Ugi Reaction : This four-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. The primary amine of this compound could readily participate, leading to the formation of complex dipeptide-like scaffolds. nih.gov

Strecker Reaction : As the first documented MCR, the Strecker reaction synthesizes α-amino acids from an aldehyde or ketone, ammonia (or a primary amine), and cyanide. encyclopedia.pubnih.gov this compound could serve as the amine component in this reaction.

These MCRs provide a convergent and efficient pathway to complex molecules derived from the this compound scaffold.

Intramolecular Cyclization Methods

Derivatives of this compound can be strategically designed to undergo intramolecular cyclization, yielding rigid, polycyclic structures of medicinal interest. A relevant example of such a strategy is the cascade Prins/Friedel–Crafts cyclization. In one study, 2-(2-vinylphenyl)acetaldehydes were treated with a Lewis acid (BF₃·Et₂O) to initiate an intramolecular Prins reaction. beilstein-journals.org This generated a benzyl (B1604629) carbenium ion intermediate, which was subsequently trapped by an electron-rich aromatic ring via a Friedel–Crafts alkylation, forming 4-aryltetralin-2-ol derivatives. beilstein-journals.org

By analogy, a derivative of this compound, appropriately functionalized with, for example, a vinylphenyl group and a tethered aldehyde, could potentially undergo a similar acid-catalyzed intramolecular cyclization to create novel, complex heterocyclic systems.

Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is dominated by its nucleophilic amine groups. The primary amine of the ethanamine tail and the tertiary amine of the ethylpiperazine ring exhibit distinct reactivities, allowing for selective modifications.

Alkylation Chemistry of Amine Moieties

The primary amine group is highly susceptible to N-alkylation with alkyl halides. The tertiary amine within the piperazine ring is generally less reactive towards alkylation. However, the secondary amine precursor, 1-(2-aminoethyl)piperazine, can be selectively alkylated.

A representative procedure for the alkylation of a piperazine ring involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. mdpi.comresearchgate.net This reaction is carried out in a solvent like DMSO with anhydrous cesium carbonate as the base, yielding the alkylated product in high yield (82%). mdpi.comresearchgate.net A similar strategy could be employed to introduce substituents onto the piperazine nitrogen of a suitable precursor or, under forcing conditions, to quaternize the tertiary nitrogen of the title compound.

| Substrate | Reagent | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| 4-(4-chlorophenyl)piperazine | Ethyl 2-bromo-2-methylpropanoate | Cs₂CO₃ / DMSO | 82% | mdpi.comresearchgate.net |

Acylation Reactions for Amide Formation

The primary amine of this compound reacts readily with acylating agents to form stable amide bonds. This is a common derivatization pathway used to build larger molecules.

The acylation can be achieved using various reagents:

Acyl Chlorides : In a typical procedure, the amine is dissolved in a dry solvent like dichloromethane (B109758) with a base such as triethylamine to neutralize the HCl byproduct. The acyl chloride is then added to form the amide. This method was used to synthesize N-acyl derivatives of anabasine, a related piperidine-containing alkaloid, with yields ranging from 52-87%. mdpi.com

Carboxylic Acids with Coupling Reagents : For direct coupling with carboxylic acids, reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net

This reactivity allows for the straightforward incorporation of the this compound moiety into a wide array of molecular structures, including peptides and other biologically relevant compounds.

Nucleophilic Reactivity of Piperazine Nitrogen Atoms

The this compound molecule contains three nitrogen atoms, all of which possess lone pairs of electrons and can act as nucleophiles. The primary amine at the terminus of the ethyl chain and the two tertiary amines within the piperazine ring exhibit distinct reactivity profiles. The tertiary nitrogen atom at the 4-position is substituted with an ethyl group, while the nitrogen at the 1-position is attached to the ethanamine moiety.

In nucleophilic substitution reactions, both piperazine nitrogens can react with electrophiles. For instance, acylation of N-ethyl-piperazine with oleanonic or ursonic acid chlorides proceeds efficiently to form the corresponding amides. nih.gov Similarly, the piperazine nitrogen can be alkylated. A common reaction involves the treatment of a piperazine derivative with an alkyl halide or an epoxide. For example, the reaction of ethyl 4-[2-(piperazin-1-yl)-ethyl]-phenylacetate with propylene (B89431) oxide results in the alkylation of the piperazine nitrogen, yielding the N-(2-hydroxypropyl) derivative in high yield. prepchem.com

The relative reactivity of the two tertiary nitrogens can be influenced by steric factors. The primary amine group is also a potent nucleophile and can participate in various reactions, which are discussed in subsequent sections.

| Reaction Type | Reagents/Conditions | Major Product Type | Reference |

| Acylation | Acid Chlorides (e.g., Oleanoyl chloride) | N-Acylpiperazine | nih.gov |

| Alkylation | Epoxides (e.g., Propylene oxide) | N-Hydroxyalkylpiperazine | prepchem.com |

| Alkylation | Alkyl Halides (e.g., Benzyl bromide) | Quaternary ammonium (B1175870) salts |

Schiff Base Condensation Reactions

Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wjpsonline.comresearchgate.net This reaction is a cornerstone of imine chemistry and is readily applicable to this compound due to its terminal primary amino group.

The reaction proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, followed by acid- or base-catalyzed dehydration to yield the stable imine. wjpsonline.com The formation of the Schiff base is often carried out by refluxing equimolar amounts of the amine and the carbonyl compound in an alcohol solvent, such as ethanol. najah.edumdpi.com

Studies on analogous compounds, such as 2-(piperazin-1-yl)ethanamine and 2-(piperidin-4-yl)ethanamine, demonstrate the generality of this transformation. For instance, condensation with various substituted thiophene (B33073) aldehydes and ketones produces the corresponding Schiff base ligands in good yields. najah.edunih.gov The progress and completion of the reaction can be effectively monitored using spectroscopic techniques. In Fourier-transform infrared (FTIR) spectroscopy, the formation of the Schiff base is confirmed by the disappearance of the characteristic N-H stretching vibrations of the primary amine and the appearance of a new, strong absorption band corresponding to the C=N stretching vibration of the imine group. nih.gov

| Carbonyl Compound | Reaction Conditions | Product Type | Reference |

| Thiophene-2-carbaldehyde | Reflux in Ethanol | N-(thiophen-2-ylmethylene)ethanamine derivative | nih.gov |

| 1-(4-bromothiophen-2-yl)ethanone | Reflux in Alcohol | N-(1-(4-bromothiophen-2-yl)ethylidene)ethanamine derivative | najah.edu |

| 2-Hydroxyacetophenone | Reflux in Ethanol | N-(1-(2-hydroxyphenyl)ethylidene)ethanamine derivative | mdpi.com |

Functional Group Interconversions

The functional groups within this compound can be chemically modified to produce a range of derivatives. These transformations, known as functional group interconversions, are fundamental in synthetic organic chemistry for creating structural diversity. imperial.ac.ukcompoundchem.com

Reactions of the Primary Amine: The primary amine is a versatile functional group that can be converted into various other moieties.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields stable amides. This is a common strategy for creating more complex molecules. For instance, N-ethyl-piperazine can be acylated to form amides with complex acid chlorides. nih.gov

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine leads to the formation of sulfonamides.

Reactions of the Tertiary Amines: The tertiary amines in the piperazine ring can also undergo specific transformations.

These interconversions allow for the fine-tuning of the compound's properties and the synthesis of new derivatives for various applications.

| Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Primary Amine | Acyl Chloride, Base | Amide | nih.gov |

| Primary Amine | Sulfonyl Chloride, Base | Sulfonamide | organic-chemistry.org |

| Tertiary Amine | Hydrogen Peroxide (H₂O₂) | N-Oxide |

Spectroscopic Characterization Methodologies for 2 4 Ethylpiperazin 1 Yl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Without experimental data, a detailed analysis of the NMR spectra of 2-(4-Ethylpiperazin-1-yl)ethanamine cannot be provided. This includes the assignment of proton and carbon signals and the elucidation of the molecule's connectivity through two-dimensional NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Specific chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for the protons within the this compound molecule are not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The characteristic chemical shifts for the carbon atoms in the ethyl group, the piperazine (B1678402) ring, and the ethanamine side chain have not been documented in the searched resources.

Two-Dimensional NMR Experiments (e.g., HMBC, HSQC) for Connectivity Elucidation

Correlation data from Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments, which are essential for confirming the structural assembly of the molecule, could not be located.

Vibrational Spectroscopy

The specific vibrational frequencies for the functional groups present in this compound are not available in the public domain, preventing a detailed analysis of its IR and Raman spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

The characteristic absorption bands corresponding to N-H, C-H, C-N, and C-C stretching and bending vibrations for this specific molecule have not been reported.

Raman Spectroscopy for Complementary Vibrational Analysis

No Raman spectral data, which would provide complementary information to IR spectroscopy, particularly for non-polar bonds, could be found for this compound.

Should experimental spectroscopic data for this compound become publicly available in the future, a detailed and accurate article based on the provided outline can be generated.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions between molecular orbitals. In the case of this compound, the absorption of UV radiation is expected to primarily involve the promotion of electrons from non-bonding (n) and sigma (σ) orbitals to higher energy anti-bonding (σ*) orbitals.

Saturated amines, like the piperazine and ethylamine (B1201723) moieties in this compound, typically exhibit absorptions in the far UV region, which are often not observable with standard UV-Vis spectrophotometers. The expected electronic transitions for this molecule are n → σ* and σ → σ*. libretexts.orgyoutube.com The lone pairs of electrons on the nitrogen atoms are the highest occupied molecular orbitals (HOMO), and their transition to the lowest unoccupied molecular orbital (LUMO), an anti-bonding sigma orbital, is the lowest energy transition. libretexts.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region |

| n → σ | Non-bonding to anti-bonding sigma | Far UV (<200 nm) |

| σ → σ | Bonding sigma to anti-bonding sigma | Far UV (<200 nm) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the structure of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. nih.gov For this compound, with a molecular formula of C8H19N3, the theoretical exact mass can be calculated. gentaur.comsigmaaldrich.com HRMS instruments, such as Fourier transform ion cyclotron resonance (FTICR) or Orbitrap mass spectrometers, can measure this mass with high precision, typically within a few parts per million (ppm), which helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. nih.govnih.gov

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu

Table 2: Predicted Mass Spectrometric Data for this compound

| Property | Value |

| Molecular Formula | C8H19N3 |

| Molecular Weight | 157.26 g/mol sigmaaldrich.com |

| Monoisotopic Mass | 157.1579 Da uni.lu |

| Predicted [M+H]+ m/z | 158.16518 uni.lu |

| Predicted [M+Na]+ m/z | 180.14712 uni.lu |

| Predicted [M+K]+ m/z | 196.12106 uni.lu |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, the protonated molecule [M+H]+ would be selected and subjected to collision-induced dissociation (CID).

While a specific MS/MS spectrum for this compound is not available, the fragmentation of a closely related compound, 2-(piperazin-1-yl)ethanamine, has been studied. massbank.eu The fragmentation of this compound is expected to involve the cleavage of the C-C and C-N bonds of the ethylamine side chain and the ethyl group attached to the piperazine ring, as well as the opening of the piperazine ring.

Table 3: Plausible Fragmentation Pathways for [M+H]+ of this compound

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Description of Fragmentation |

| 158.165 | Varies | Loss of the ethyl group |

| 158.165 | Varies | Cleavage of the ethylamine side chain |

| 158.165 | Varies | Ring opening of the piperazine moiety |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula. For this compound (C8H19N3), the theoretical elemental composition can be calculated based on its atomic weights. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This technique was used to confirm the composition of a derivative of a related piperazine compound. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 61.14 |

| Hydrogen | H | 1.008 | 19 | 19.152 | 12.18 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 26.74 |

| Total | 157.26 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination (for crystalline forms or derivatives)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. d-nb.infowikipedia.org While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the crystal structures of its derivatives can provide invaluable insight into its conformational preferences and intermolecular interactions in the solid state.

Table 5: Crystallographic Data for a Derivative of this compound

| Parameter | (E)-6-(4-ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one researchgate.net |

| Chemical Formula | C23H25FN2O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5011(2) |

| b (Å) | 11.2794(4) |

| c (Å) | 14.0796(6) |

| α (°) | 110.246(4) |

| β (°) | 97.236(3) |

| γ (°) | 98.335(2) |

| Volume (ų) | 941.01(6) |

| Z | 2 |

Computational Chemistry and Theoretical Investigations of 2 4 Ethylpiperazin 1 Yl Ethanamine

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the various shapes it can adopt.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric arrangement of a molecule, known as its ground-state geometry. nih.govnih.govresearchgate.net This is achieved by solving the Schrödinger equation in an approximate manner, focusing on the electron density. For 2-(4-Ethylpiperazin-1-yl)ethanamine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. nih.gov The piperazine (B1678402) ring typically adopts a chair conformation, and DFT would clarify the equatorial or axial positioning of the ethyl and ethanamine substituents to identify the most stable conformer.

Illustrative Data Table for Optimized Geometry

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Piperazine Ring) | 1.46 Å |

| C-C Bond Length (Ethyl Group) | 1.54 Å |

| C-N-C Bond Angle (Piperazine Ring) | 110.2° |

| Dihedral Angle (Chair Conformation) | ±55° |

Note: The data in this table is hypothetical and serves as an example of typical outputs from DFT calculations for similar molecules.

Ab initio methods are another class of quantum chemistry calculations that solve the Schrödinger equation from first principles, without reliance on empirical data. Methods like Hartree-Fock (HF) and more advanced techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a hierarchy of accuracy. For this compound, these methods could be used to refine the geometry obtained from DFT and to perform a more detailed conformational analysis, mapping the potential energy surface to identify various low-energy conformers and the energy barriers between them.

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to predicting its reactivity and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. youtube.comnih.gov The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov For this compound, the HOMO is expected to be localized on the nitrogen atoms due to their lone pairs of electrons, making them potential sites for electrophilic attack. The LUMO would likely be distributed over the carbon skeleton.

Illustrative FMO Data Table

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 8.6 |

Note: This data is hypothetical and for illustrative purposes only.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution in a molecule. nih.gov It is generated by calculating the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the EPS map would likely show negative potential around the nitrogen atoms of the piperazine ring and the primary amine, highlighting these as the most basic and nucleophilic centers.

Computational methods can predict various spectroscopic parameters, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts of a molecule. nih.govnih.govmanchester.ac.ukresearchgate.netgithub.io For this compound, these predictions would help in assigning the signals in an experimental NMR spectrum to specific protons and carbons in the molecule.

Illustrative Predicted 1H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| -CH2- (Ethyl) | 2.45 |

| -CH3 (Ethyl) | 1.10 |

| -CH2- (Piperazine) | 2.50 - 2.80 |

| -CH2- (Ethanamine) | 2.75 |

| -NH2 | 1.50 |

Note: These are example values and not the result of actual calculations.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.netrsc.org By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. researchgate.netrsc.org For this compound, which is a saturated amine, significant absorption is not expected in the visible region, but transitions in the UV region could be predicted.

Vibrational Frequency Calculations and Spectral Prediction

Theoretical vibrational frequency analysis is a powerful computational tool used to predict the infrared (IR) and Raman spectra of a molecule. These calculations provide insights into the molecular structure, bonding, and vibrational modes, which correspond to the stretching, bending, and torsional motions of atoms. For this compound, such calculations are typically performed using quantum mechanical methods, most commonly Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p).

The process begins with the geometry optimization of the molecule to find its most stable, lowest-energy conformation. Following optimization, a frequency calculation is performed on this stable structure. The calculation determines the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

The predicted spectrum for this compound would exhibit characteristic peaks corresponding to its specific functional groups. These include:

N-H stretching vibrations from the primary amine group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations from the ethyl and ethylene groups, expected in the 2850-3000 cm⁻¹ range.

N-H bending vibrations (scissoring) of the primary amine, usually found around 1600 cm⁻¹.

C-N stretching vibrations associated with the piperazine ring and the amine groups, which would appear in the fingerprint region of 1000-1300 cm⁻¹.

Piperazine ring vibrations , which involve complex stretching and bending of the entire ring structure.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C-H Bend | Alkyl (CH₂, CH₃) | 1350 - 1470 |

| C-N Stretch | Amines, Piperazine Ring | 1000 - 1300 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational dynamics and interactions with its environment, such as a solvent or a biological receptor.

An MD simulation models the molecule and its surroundings (e.g., a box of water molecules) using a classical force field, which defines the potential energy of the system based on the positions of its atoms. By solving Newton's equations of motion, the simulation tracks the trajectory of each atom over a specific period, typically from nanoseconds to microseconds.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The piperazine ring can adopt various conformations, such as chair and boat forms. Furthermore, the ethyl and aminoethyl side chains can rotate freely. MD simulations can explore the accessible conformational space, identify the most stable and populated conformations, and determine the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Solvation Studies: By simulating the molecule in a solvent like water, MD can reveal how solvent molecules arrange around it, forming a solvation shell. This helps in understanding its solubility and the energetic cost of desolvation, which is an important factor in ligand-receptor binding.

Interaction Analysis: If the structure of a biological target is known, MD simulations can be used to model the binding process of this compound to the target. This can help identify key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex and can predict the binding affinity.

Although no specific molecular dynamics studies for this compound have been identified in the reviewed literature, the application of this technique would be a logical next step in characterizing its dynamic behavior and interaction patterns at an atomic level.

Theoretical Derivation of Molecular Descriptors

Molecular descriptors are numerical values that quantify the physical, chemical, or structural properties of a molecule. They are widely used in computational chemistry, particularly in quantitative structure-activity relationship (QSAR) studies, to predict the biological activity and physicochemical properties of compounds.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms, primarily nitrogen and oxygen, and their attached hydrogens. It is a valuable predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. TPSA is calculated by summing the surface contributions of individual polar fragments. For this compound, the polar surface area arises from its three nitrogen atoms and the two hydrogens of the primary amine group. The calculated TPSA for this molecule is 32.5 Ų.

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a key indicator of a molecule's lipophilicity (fat-solubility) versus hydrophilicity (water-solubility). A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity. This descriptor is critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Various computational methods exist to predict LogP, with XLogP3 being a widely used atom-additive method. The predicted XLogP3 value for this compound is -0.5, indicating that the compound is more soluble in water than in octanol.

The ability of a molecule to form hydrogen bonds is fundamental to its interactions with biological targets like proteins and nucleic acids. This capacity is quantified by counting the number of hydrogen bond donors and acceptors.

Hydrogen Bond Donors are typically hydrogens attached to electronegative atoms (like N or O).

Hydrogen Bond Acceptors are electronegative atoms (like N or O) with lone pairs of electrons.

In this compound, the primary amine group (-NH₂) contains two hydrogen atoms that can act as donors. All three nitrogen atoms (one primary and two tertiary) possess lone electron pairs and can function as hydrogen bond acceptors. Therefore, the molecule has 2 hydrogen bond donors and 3 hydrogen bond acceptors.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single non-ring bond, connected to a non-terminal heavy (non-hydrogen) atom. High conformational flexibility can be entropically unfavorable for receptor binding, while a more rigid structure may bind with higher affinity. For this compound, there are four rotatable bonds: the C-C bond in the ethyl group, the C-N bond connecting the ethyl group to the piperazine ring, the C-N bond connecting the aminoethyl group to the ring, and the C-C bond in the aminoethyl group. This indicates a moderate degree of flexibility.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 32.5 Ų | Predicts membrane permeability and bioavailability |

| Partition Coefficient (XLogP3) | -0.5 | Indicates hydrophilicity |

| Hydrogen Bond Donors | 2 | Potential for H-bond interactions with receptors |

| Hydrogen Bond Acceptors | 3 | Potential for H-bond interactions with receptors |

| Rotatable Bond Count | 4 | Measures molecular flexibility |

Role As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The primary amino group of 2-(4-Ethylpiperazin-1-yl)ethanamine is a key feature that enables its use as a precursor for a variety of nitrogen-containing heterocyclic systems. Through condensation reactions with appropriate bifunctional electrophiles, this building block can be cyclized to form rings of different sizes and functionalities.

For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of heterocycles like pyrimidines or diazepines. The synthesis of quinazolines, a class of heterocycles with significant pharmacological importance, often involves the reaction of an amine with a suitably substituted anthranilic acid derivative or a 2-aminobenzaldehyde. chemchart.comambeed.com The primary amine of this compound can react with such precursors to install the ethylpiperazinylethyl side chain onto the quinazoline (B50416) core, a common strategy in medicinal chemistry to modulate receptor affinity and pharmacokinetic properties.

Similarly, it can be employed in the construction of triazine derivatives. The synthesis of 1,2,4-triazines can be achieved through the reaction of amines with precursors like hydrazonoyl halides or other reagents that provide the core ring structure, with the amine serving to introduce a key substituent.

Table 1: Examples of Heterocyclic Systems Derivable from Primary Amines

| Heterocyclic System | General Precursors Required | Potential Role of this compound |

|---|---|---|

| Pyrimidines | 1,3-Dicarbonyl compounds, β-Ketoesters | Source of N1 and a substituent |

| Quinazolines | 2-Aminobenzonitriles, 2-Aminobenzaldehydes | Introduction of N3-substituent |

| 1,2,4-Triazines | Hydrazonoyl halides, Thiocarbohydrazides | Source of an amino substituent on the ring |

Intermediate in the Construction of Advanced Amine-Containing Scaffolds

Beyond forming heterocyclic rings, this compound is an excellent intermediate for elaborating more complex, open-chain, or macrocyclic amine-containing scaffolds. Its primary amine can be selectively functionalized without affecting the tertiary amine of the piperazine (B1678402) ring under controlled conditions.

This allows for the sequential addition of other molecular fragments. For example, acylation of the primary amine with a carboxylic acid (often activated as an acid chloride or using coupling agents) forms an amide bond, linking the ethylpiperazine moiety to another part of a target molecule. This is a foundational reaction in the assembly of many drug candidates. Subsequent modification of other functional groups on the newly added fragment allows for the construction of highly complex and diverse molecular libraries. This step-wise approach is fundamental in building molecules with precisely positioned functional groups designed to interact with biological targets.

Utility in the Development of Targeted Organic Molecules

The development of targeted organic molecules, such as specific enzyme inhibitors or receptor ligands, relies on the precise arrangement of functional groups in three-dimensional space. The this compound scaffold is frequently incorporated into such molecules to serve as a linker or a key pharmacophoric element. The piperazine ring is conformationally restricted and can position substituents in defined spatial orientations.

For example, in the design of kinase inhibitors, the piperazine group often serves as a solvent-exposed, basic moiety that can form hydrogen bonds or salt bridges with amino acid residues (e.g., aspartate) in the hinge region or solvent front of the ATP-binding pocket. The ethylpiperazinylethyl side chain can be readily introduced via nucleophilic substitution or reductive amination to append it to a core heterocyclic scaffold known to bind to the target protein. This modular approach allows chemists to systematically explore the chemical space around a core inhibitor to optimize potency and selectivity.

Application in the Synthesis of Drug-like Molecules and Probes

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs targeting a wide range of diseases. Its presence can improve aqueous solubility and oral bioavailability. The this compound building block provides a direct route to incorporate this valuable feature into new chemical entities.

Its application is evident in the synthesis of antipsychotics, antihistamines, and anti-cancer agents. For instance, many tyrosine kinase inhibitors developed for oncology feature a substituted piperazine ring. The synthesis of these complex molecules often involves coupling a core heterocyclic unit (like a quinazoline or pyrimidine) with a side chain such as this compound. This reaction, typically an SNAr reaction on a halogenated heterocycle or a reductive amination, is a robust and high-yielding method for creating libraries of potential drug candidates.

Table 2: Representative Drug Classes Incorporating the Piperazine-Alkylamine Scaffold

| Therapeutic Area | Drug Class | Role of Piperazine-Alkylamine Moiety | Example Analog |

|---|---|---|---|

| Oncology | Tyrosine Kinase Inhibitors | Binds to solvent-exposed region, improves solubility | Imatinib |

| Psychiatry | Antipsychotics | Interacts with dopamine/serotonin receptors | Aripiprazole |

Derivatization for Structure–Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are the cornerstone of modern drug discovery, guiding the optimization of a lead compound into a clinical candidate. This compound is an ideal starting point or intermediate for SAR exploration. The primary amine allows for the systematic synthesis of a series of analogs where the nature of the group attached to this amine is varied.

For example, a library of amides can be created by reacting this compound with a diverse set of carboxylic acids. This allows researchers to probe the effects of changing the size, electronics, and hydrogen-bonding capabilities of this part of the molecule. Similarly, the primary amine can be converted into a variety of other functional groups. Such studies help to build a detailed map of how structural changes impact biological activity, leading to more potent and selective compounds. For example, an SAR study on kinase inhibitors might involve synthesizing analogs to determine that a halogen at a specific position on an appended phenyl ring dramatically increases potency.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aripiprazole |

| Cetirizine |

Coordination Chemistry of 2 4 Ethylpiperazin 1 Yl Ethanamine

Influence of the Ethylpiperazinyl-ethanamine Ligand on Metal Center PropertiesWithout synthesized and characterized complexes, there is no data on how this specific ligand influences the electronic, magnetic, or redox properties of metal centers.

Table of Compounds Mentioned

Since the article cannot be generated, this table remains empty.

Potential Applications in Materials Science

Integration into Polymeric Architectures

The bifunctional nature of 2-(4-Ethylpiperazin-1-yl)ethanamine, with its primary and tertiary amine groups, makes it a valuable building block in polymer chemistry. The primary amine can readily participate in polymerization reactions, while the tertiary amine within the piperazine (B1678402) ring can introduce specific functionalities and properties to the resulting polymer chain.

One of the primary applications is in the synthesis of polyamides. Polyamides are a class of high-performance polymers known for their excellent mechanical strength and thermal stability. The synthesis of these polymers often involves the polycondensation of a diamine with a dicarboxylic acid. This compound can act as the diamine monomer, reacting with various dicarboxylic acids to form novel polyamides. mdpi.comgoogle.com The incorporation of the ethylpiperazine moiety into the polymer backbone can influence properties such as solubility, thermal stability, and the ability to complex with metal cations. google.com

Furthermore, piperazine-based couplers have been synthesized for the preparation of functional polymers. researchgate.net These couplers can be created through reactions with agents like epichlorohydrin (B41342) and subsequently used in polycondensation reactions with other diamines or for post-polymerization modification of existing polymer backbones. researchgate.net This approach allows for the introduction of specific functionalities, such as azetidinium groups, into the polymer structure. researchgate.net The use of this compound in such systems could offer a straightforward route to creating polymers with tailored properties for applications in areas like water treatment, coatings, and adhesives.

The table below summarizes the potential roles of this compound in polymer synthesis.

| Role in Polymer Synthesis | Description | Potential Impact on Polymer Properties |

| Diamine Monomer | The primary amine group can react with dicarboxylic acids or their derivatives to form the main polymer chain. | Introduction of flexibility, altered solubility, and potential for metal chelation due to the piperazine ring. |

| Chain Extender | Can be used to link shorter polymer chains, increasing the molecular weight and modifying mechanical properties. | Enhanced toughness and elasticity. |

| Functionalizing Agent | The piperazine ring can be incorporated as a side group, providing sites for further chemical reactions or specific interactions. | Improved adhesion, introduction of pH-responsiveness, and enhanced dye-binding capabilities. |

Role in the Synthesis of Nanomaterials

The synthesis of nanomaterials with controlled size, shape, and surface properties is a cornerstone of modern materials science. Organic molecules often play a crucial role as capping agents, structure-directing agents, or functionalizing ligands in the bottom-up synthesis of nanoparticles.

A structurally related compound, 2-(1-piperazinyl)ethylamine, has been successfully used in the synthesis of a magnetite biopolymer-based nanocatalyst. In this work, the amine was immobilized on the surface of Fe3O4 nanoparticles coated with a nano-almond shell. This created a basic nanocatalyst that demonstrated high efficiency in organic synthesis reactions. This example highlights the potential of using piperazinyl ethylamine (B1201723) derivatives to functionalize nanoparticle surfaces and create novel catalytic systems.

The amine groups in this compound can coordinate to metal ions, making it a potential stabilizing or capping agent in the synthesis of metal nanoparticles. By controlling the adsorption of such molecules on the nanoparticle surface during their formation, it is possible to influence their growth, prevent aggregation, and impart specific functionalities to their surface.

Contribution to Functional Materials Development

Functional materials are designed to possess specific properties that allow them to perform a particular function, often in response to external stimuli. The chemical characteristics of this compound suggest its potential contribution to at least two key areas of functional materials development: corrosion inhibition and conductive polymers.

Corrosion is a major challenge across numerous industries, and organic corrosion inhibitors are a widely used solution. Amine-based compounds are particularly effective due to the presence of nitrogen atoms with lone-pair electrons, which can adsorb onto metal surfaces and form a protective film. Current time information in Bangalore, IN. This film acts as a barrier, preventing the interaction of the metal with the corrosive environment. Current time information in Bangalore, IN.

Piperazine and its derivatives have been investigated as effective vapor phase corrosion inhibitors for mild steel. benthamopenarchives.com Studies have shown that these compounds can exhibit high inhibition efficiency, which increases with concentration. benthamopenarchives.comresearchgate.net The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, a process influenced by the chemical structure of the inhibitor and the nature of the metal and corrosive medium. researchgate.net

Potentiodynamic polarization studies have revealed that piperazine derivatives can act as mixed-type or predominantly anodic inhibitors, meaning they can suppress both the anodic and cathodic reactions of corrosion, or primarily the metal dissolution process. benthamopenarchives.comresearchgate.netijcrcps.com The adsorption of these inhibitors on a mild steel surface in acidic solutions often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netresearchgate.net

The structure of this compound, containing both primary and tertiary amine functionalities, suggests it could be an effective corrosion inhibitor. The nitrogen atoms can serve as active centers for adsorption onto a metal surface. The following table summarizes findings from studies on related piperazine derivatives.

| Inhibitor Type | Metal | Corrosive Medium | Key Findings |

| Piperazine Derivatives | Mild Steel | Vapor Phase | Good inhibition efficiency, increasing with concentration. benthamopenarchives.com |

| Piperazine Derivatives | Mild Steel | 1.0 M HCl | Inhibition efficiency up to 94% at 25 mM concentration. ijcrcps.com |

| 1-benzyl piperazine | Mild Steel | 3.9 M HCl | Acts as a cathodic-type inhibitor. researchgate.net |

Conducting polymers are organic polymers that possess electrical conductivity. They are of great interest for applications in electronics, sensors, and energy storage. The conductivity of these polymers can be tuned through a process called doping, which involves the introduction of charge carriers into the polymer backbone. nih.govnih.gov

The synthesis of a piperazine-aniline copolymer has been reported, which was found to have semiconducting properties. researchgate.net This demonstrates that piperazine moieties can be incorporated into the structure of conducting polymers. The copolymerization of aniline (B41778) with piperazine can lead to materials with distinct electrochemical activity. researchgate.net The presence of the piperazine unit can influence the polymer's morphology, conductivity, and sensing properties. researchgate.net

Amine compounds can also be used as dopants for conducting polymers. The lone pair of electrons on the nitrogen atoms can interact with the polymer chain, leading to a "dedoping" process in p-doped polymers like polyaniline, which results in a change in conductivity. nih.gov This principle is utilized in chemical sensors. Given its amine functionalities, this compound could potentially be used to modify the properties of existing conducting polymers or as a comonomer in the synthesis of new conductive materials. The functionalization of conducting polymers with such amine groups can also improve their solubility and processability. mdpi.com

Advanced Purification and Isolation Methodologies in Academic Research

Chromatographic Separation Techniques

Chromatography is a cornerstone of chemical purification, relying on the differential partitioning of a compound between a stationary phase and a mobile phase. The choice of chromatographic technique is dictated by the physicochemical properties of the compound and its impurities.

Silica (B1680970) gel column chromatography is a widely utilized and effective method for purifying synthetic intermediates and final products in a laboratory setting. amazonaws.comjournalijar.com This technique separates compounds based on their polarity. The stationary phase, silica gel, is highly polar. A solvent system (the mobile phase) is passed through the column, and compounds in the mixture are separated based on their affinity for the silica gel versus the solvent. Less polar compounds travel down the column more quickly, while more polar compounds are retained longer.

In the context of purifying piperazine (B1678402) derivatives, which are often basic and polar, careful selection of the eluent system is crucial. Often, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate, acetone, or methanol) is used. journalijar.comrsc.org The polarity of the mobile phase can be gradually increased (gradient elution) to effectively elute compounds with varying polarities. For amine-containing compounds like 2-(4-Ethylpiperazin-1-yl)ethanamine, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), is sometimes added to the eluent to prevent the compound from streaking on the acidic silica gel, thereby improving separation.

Research on related heterocyclic compounds demonstrates the versatility of this technique. For instance, crude products are often purified by silica gel column chromatography using various solvent systems. amazonaws.comrsc.orgrsc.org

Table 1: Examples of Silica Gel Chromatography Conditions for Piperazine Derivatives and Related Compounds

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Substituted Piperazine Intermediate | Silica Gel (200-300 mesh) | Petroleum Ether / Acetone (3:1, v/v) | amazonaws.com |

| Bicyclic Compound Intermediate | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (6:1) | rsc.org |

| Dithio-compound Intermediate | Silica Gel | Petroleum Ether / Acetone (16:1, v/v) | amazonaws.com |

| Acetamido Propanoate Derivative | Silica Gel (100-200 mesh) | Ethyl Acetate / Hexane (4:6) | journalijar.com |

This table presents data from research on related compounds to illustrate common practices.

High-Performance Liquid Chromatography (HPLC) is an analytical technique used to determine the purity of a sample with high resolution and sensitivity. helsinki.fi While typically used for analysis rather than bulk purification, it is an indispensable tool for assessing the success of a purification step. A small aliquot of the sample is injected into the HPLC system, where it is passed through a column packed with a stationary phase under high pressure. A detector then measures the concentration of the compound as it elutes from the column, producing a chromatogram. The purity of the sample is determined by the relative area of the peak corresponding to the target compound.

For polar, basic compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase (e.g., C18-modified silica) is non-polar, and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile (B52724) or methanol. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure that the amine groups are protonated, which results in sharper peaks and better separation. The retention time of the compound is a characteristic feature that can be compared against a reference standard.

When very high purity (>98%) is required, or when impurities are difficult to remove by standard column chromatography, preparative HPLC is employed. shimadzu.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. shimadzu.com By collecting the fraction corresponding to the peak of the target compound, a highly purified sample can be obtained.

Reverse-phase preparative HPLC is particularly effective for the final purification of polar compounds like this compound. The conditions (column type, mobile phase composition) are typically developed and optimized at the analytical scale first. shimadzu.com The process is then scaled up to the preparative system. While effective, preparative HPLC is more resource-intensive than silica gel chromatography, involving larger volumes of high-purity solvents and more sophisticated equipment. It is often reserved for the final "polishing" step to obtain material for rigorous biological testing or for use as an analytical standard.

Crystallization and Recrystallization Processes for Purity Enhancement

Crystallization is a powerful purification technique that separates a compound from its impurities based on differences in solubility. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, causing it to crystallize out of the solution while the impurities, present in lower concentrations, remain dissolved.

Recrystallization is the repetition of this process to further enhance purity. Key to a successful crystallization is the choice of solvent. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Sometimes a solvent/anti-solvent system is used, where the compound is dissolved in a "good" solvent, and a "bad" solvent (in which the compound is insoluble) is slowly added to induce crystallization.

For amine compounds like this compound, it is common to first convert the basic free amine into a salt (e.g., a hydrochloride or hydrobromide salt) by treating it with an acid. These salts often have higher melting points and are more crystalline than the free base, making them easier to purify by recrystallization. Studies on related phenylpiperazine derivatives have shown that final purification via recrystallization from solvent mixtures like ethanol/water or ethyl acetate/hexane can significantly improve crystalline purity. The formation of a monohydrate crystal has also been observed in a related ethylpiperazine derivative, indicating that the inclusion of water can be integral to the crystal lattice. researchgate.net The resulting crystalline solid is typically isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. The purity of the final product is then confirmed by analytical methods such as HPLC and melting point analysis.

Q & A

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) and fume hoods for powder handling. Store at –20°C in sealed containers under N₂. Toxicity data gaps (e.g., carcinogenicity) warrant acute exposure protocols: rinse skin/eyes with water (15 min), and seek medical attention for inhalation . MSDS compliance (GHS hazard codes) ensures proper waste disposal (incineration).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。